N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-N'-[3-(trifluoromethyl)phenyl]urea
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Description
N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-N'-[3-(trifluoromethyl)phenyl]urea is a useful research compound. Its molecular formula is C20H15F3N4O and its molecular weight is 384.362. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Derivatives
The compound and its derivatives are actively explored in chemical synthesis. For instance, Patel, Chikhalia, and Kumari (2015) developed an efficient palladium-catalyzed Suzuki C–C coupling method for synthesizing novel urea and thiourea-based quinazoline derivatives. This process, starting from 2,4-dichloroquinazoline, yields a series of 1-phenyl-3-(4-(4-(m-tolyloxy)quinazolin-2-yl)phenyl)urea/thiourea derivatives in good overall yields, demonstrating the compound's versatility in synthetic organic chemistry (Patel, Chikhalia, & Kumari, 2015).
Biological Activities
Several studies focus on the biological activities of this compound's derivatives. Mohamed et al. (2012) synthesized a series of dihydrobenzo[h]quinazoline derivatives and tested them for anticancer and antiviral activities. The results showed that many of these compounds have good anticancer and antiviral activities, suggesting potential therapeutic applications (Mohamed et al., 2012). Similarly, Bonacorso et al. (2016) reported the synthesis and evaluation of a new series of 2-substituted 4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolines, demonstrating significant analgesic effects in a mice pain model, indicating potential for developing new analgesic drugs (Bonacorso et al., 2016).
Antimicrobial Properties
Buha et al. (2012) synthesized a novel series of urea/thiourea derivatives and screened them for antimicrobial activity against various microorganisms. The compounds showed broad-spectrum activity, and a quantitative structure–activity relationship study provided insights into pharmacophoric features responsible for antibacterial activity (Buha et al., 2012).
Pharmacokinetics and Receptor Binding
The pharmacokinetic characteristics and receptor binding properties of the compound's derivatives have also been studied. Zuo et al. (2020) established an LC-MS/MS method to determine the concentration of a novel epidermal growth factor receptor (EGFR) inhibitor, ZCJ14, in rat plasma and investigated its pharmacokinetic characteristics. The study provided valuable data for the pharmacokinetic parameters and oral bioavailability of ZCJ14, which could be useful for other diarylurea moiety-containing drugs (Zuo et al., 2020). Additionally, van Muijlwijk-Koezen et al. (2000) explored the binding of isoquinoline and quinazoline urea derivatives to human adenosine A(3) receptors, highlighting the compound's potential in characterizing receptor antagonists (van Muijlwijk-Koezen et al., 2000).
Properties
IUPAC Name |
1-(5,6-dihydrobenzo[h]quinazolin-2-yl)-3-[3-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N4O/c21-20(22,23)14-5-3-6-15(10-14)25-19(28)27-18-24-11-13-9-8-12-4-1-2-7-16(12)17(13)26-18/h1-7,10-11H,8-9H2,(H2,24,25,26,27,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSJRHZQUTQKENY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=C(N=C2C3=CC=CC=C31)NC(=O)NC4=CC=CC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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